2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)-
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Overview
Description
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is an organic compound characterized by its unique structure, which includes a phenyl group and a nitrophenyl group attached to a propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- typically involves the reaction of a phenylacetylene derivative with a nitrophenyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine derivatives.
Scientific Research Applications
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-propyn-1-one
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-1-propyne
Uniqueness
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is unique due to the presence of both a nitrophenyl and a tetramethyl group, which confer distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
827319-24-4 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C19H17NO3/c1-12-14(3)19(20(22)23)15(4)13(2)17(12)10-11-18(21)16-8-6-5-7-9-16/h5-9H,1-4H3 |
InChI Key |
NWKOFXMVEKSTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC(=O)C2=CC=CC=C2)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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